Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Overview
Description
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate is a compound known for its role as a water-soluble enhancer in chemiluminescence reactions catalyzed by horseradish peroxidase (HRP) . This compound is particularly valuable in biochemical and analytical research, where it is used to enhance the luminescent signals in various assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate typically involves the reaction of phenothiazine derivatives with sulfonating agents. One common method includes the reaction of phenothiazine with hexane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonate esters and amides.
Biology: The compound is employed in biochemical assays to enhance the detection of biomolecules through chemiluminescence.
Medicine: It is used in diagnostic tests, such as immunoassays, to improve the sensitivity and accuracy of the results.
Mechanism of Action
The mechanism by which Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate exerts its effects involves its role as an electron transfer mediator. In chemiluminescence reactions, the compound interacts with HRP to enhance the luminescent signal. This interaction leads to the formation of a radical species that significantly increases the light output of the reaction . The molecular targets and pathways involved include the HRP-catalyzed oxidation of luminol, where the compound acts to stabilize the intermediate radicals, thereby boosting the overall luminescence .
Comparison with Similar Compounds
- Sodium phenothiazine-10-yl-propylsulfonate
- 2-(10H-phenothiazin-10-yl)acetonitrile
- 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide
Comparison: Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate is unique due to its longer alkyl chain, which enhances its solubility and surface-active properties compared to shorter-chain analogs like sodium phenothiazine-10-yl-propylsulfonate . Additionally, its ability to significantly enhance chemiluminescent signals makes it more effective in analytical applications than other phenothiazine derivatives .
Properties
IUPAC Name |
sodium;6-phenothiazin-10-ylhexane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2.Na/c20-24(21,22)14-8-2-1-7-13-19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19;/h3-6,9-12H,1-2,7-8,13-14H2,(H,20,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHJPNKBMDQNR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NNaO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720915 | |
Record name | Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101199-39-7 | |
Record name | Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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